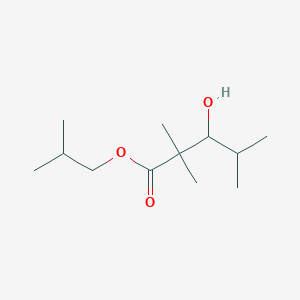
Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester is an organic compound with the molecular formula C16H30O4. It is known for its unique structure, which includes a pentanoic acid backbone with three methyl groups and a hydroxyl group, esterified with isobutyl alcohol. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester typically involves the esterification of 2,2,4-trimethyl-3-hydroxy-pentanoic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this ester involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,2,4-trimethyl-3-oxopentanoic acid or 2,2,4-trimethyl-3-hydroxy-pentanoic acid.
Reduction: Formation of 2,2,4-trimethyl-3-hydroxy-pentanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism by which pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, methyl ester
- Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, ethyl ester
- Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, propyl ester
Uniqueness
Pentanoic acid, 2,2,4-trimethyl-3-hydroxy-, isobutyl ester is unique due to its specific esterification with isobutyl alcohol, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. These properties make it suitable for specific applications in industry and research.
Properties
CAS No. |
244074-78-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-methylpropyl 3-hydroxy-2,2,4-trimethylpentanoate |
InChI |
InChI=1S/C12H24O3/c1-8(2)7-15-11(14)12(5,6)10(13)9(3)4/h8-10,13H,7H2,1-6H3 |
InChI Key |
JKGWJYJTOABBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)(C)C(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
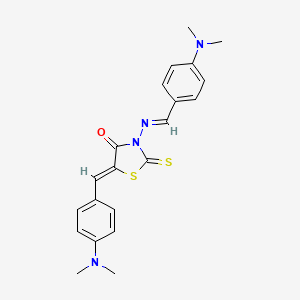
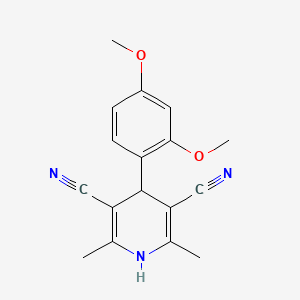
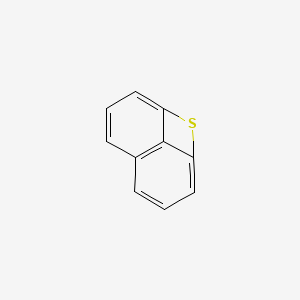
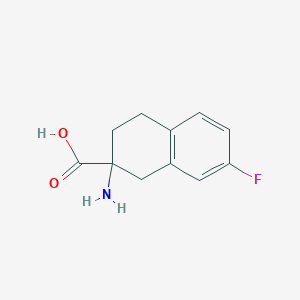
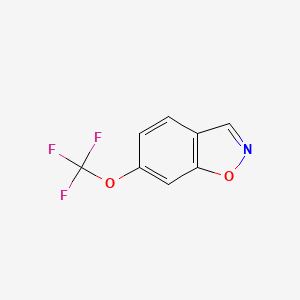
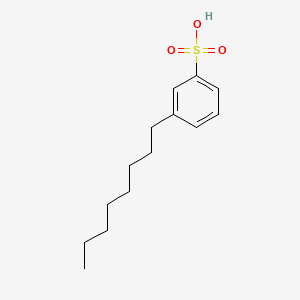
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
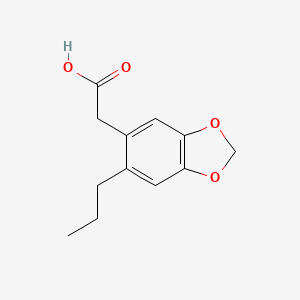
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
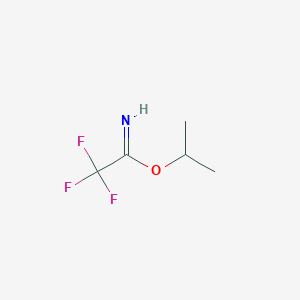
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
